CYP26A1 Inhibitory Potency: Liarozole vs. Talarozole (R115866) IC50 Comparison
In a direct head-to-head comparison using human CYP26A1 enzyme with 9-cis-RA as probe substrate, liarozole exhibited an IC50 of 2100 nM (2.1 μM) whereas talarozole (R115866) demonstrated an IC50 of 5.1 nM—a potency difference of approximately 412-fold [1]. R116010, a structurally related triazole-containing inhibitor, showed an IC50 of 4.3 nM in the same assay system, confirming liarozole's distinct potency profile among imidazole-based RAMBAs [1].
| Evidence Dimension | CYP26A1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 2100 nM (2.1 μM) |
| Comparator Or Baseline | Talarozole (R115866): 5.1 nM; R116010: 4.3 nM |
| Quantified Difference | Liarozole is approximately 412-fold less potent than talarozole against CYP26A1 |
| Conditions | Recombinant human CYP26A1 enzyme; 9-cis-retinoic acid as probe substrate; in vitro assay |
Why This Matters
This potency differential defines liarozole as a tool compound for studies requiring moderate CYP26 inhibition versus the ultra-potent inhibition profile of talarozole; selection should align with experimental potency requirements.
- [1] Thatcher JE, Buttrick B, Shaffer SA, Shimshoni JA, Goodlett DR, Nelson WL, Isoherranen N. Substrate specificity and ligand interactions of CYP26A1, the human liver retinoic acid hydroxylase. Mol Pharmacol. 2011; DOI: 10.1124/mol.111.072413. View Source
